molecular formula C13H12O3 B14398757 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione CAS No. 90013-25-5

5-Methoxy-2,3-dimethylnaphthalene-1,4-dione

Cat. No.: B14398757
CAS No.: 90013-25-5
M. Wt: 216.23 g/mol
InChI Key: QEJJTFXMRMVFNZ-UHFFFAOYSA-N
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Description

5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is a naphthoquinone derivative. Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a quinone structure. This compound is known for its redox-cycling properties, which can induce the formation of intracellular superoxide anions. Depending on the concentration, it can induce cell proliferation, apoptosis, or necrosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione typically involves the methoxylation of 2,3-dimethylnaphthalene-1,4-dione. This can be achieved through the reaction of 2,3-dimethylnaphthalene-1,4-dione with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,3-dimethylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methoxy-2,3-dimethylnaphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.

    Biology: Employed in studies of cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment due to its pro-apoptotic properties.

    Industry: Utilized in the synthesis of other naphthoquinone derivatives for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,3-dimethylnaphthalene-1,4-dione involves its redox-cycling properties. The compound can undergo redox reactions to generate superoxide anions, which can lead to oxidative stress within cells. This oxidative stress can result in cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the induction of ROS and the activation of apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,3-dimethylnaphthalene-1,4-dione is unique due to its specific substitution pattern, which influences its redox properties and biological activities. The presence of both methoxy and methyl groups at specific positions enhances its ability to induce ROS formation and its potential therapeutic applications .

Properties

CAS No.

90013-25-5

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

5-methoxy-2,3-dimethylnaphthalene-1,4-dione

InChI

InChI=1S/C13H12O3/c1-7-8(2)13(15)11-9(12(7)14)5-4-6-10(11)16-3/h4-6H,1-3H3

InChI Key

QEJJTFXMRMVFNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)C=CC=C2OC)C

Origin of Product

United States

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